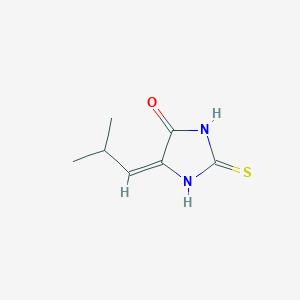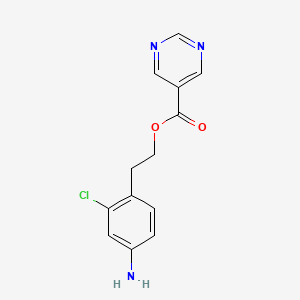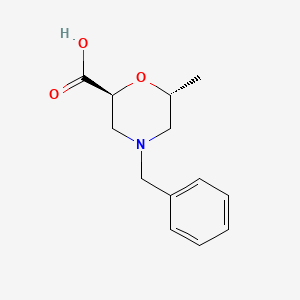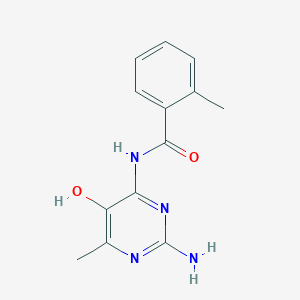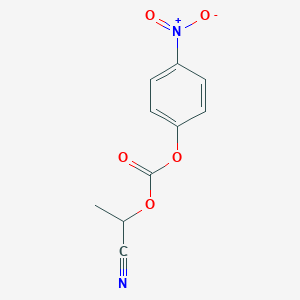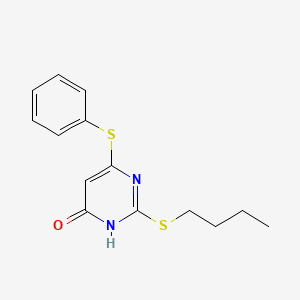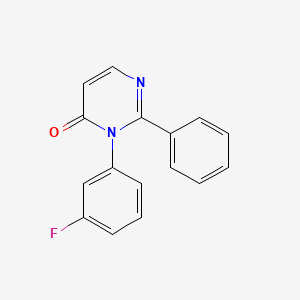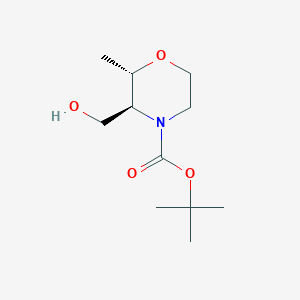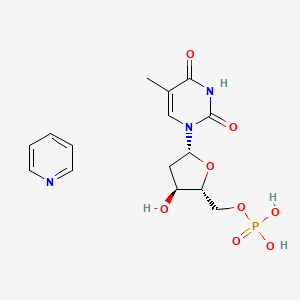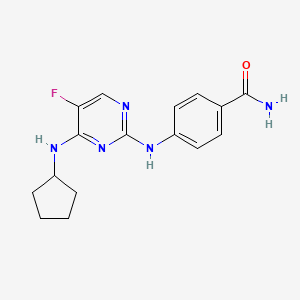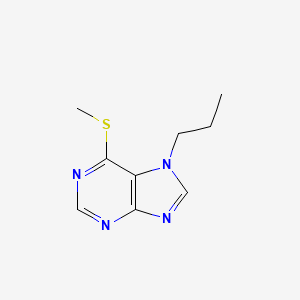
6-(Methylsulfanyl)-7-propyl-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylthio)-7-propyl-7H-purine is a sulfur-containing purine derivative. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and industrial processes. The presence of a methylthio group at the 6-position and a propyl group at the 7-position of the purine ring contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylthio)-7-propyl-7H-purine typically involves the alkylation of 6-thiopurine derivatives. . The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the alkylation reactions.
Industrial Production Methods: Industrial production of 6-(Methylthio)-7-propyl-7H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 6-(Methylthio)-7-propyl-7H-purine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-position, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Methylthio)-7-propyl-7H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of certain cancers and autoimmune diseases.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 6-(Methylthio)-7-propyl-7H-purine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. For example, it may inhibit purine biosynthesis, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
6-Mercaptopurine: A well-known purine derivative used in the treatment of leukemia.
Thioguanine: Another purine analog with anticancer properties.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases
Comparison: 6-(Methylthio)-7-propyl-7H-purine is unique due to the presence of both a methylthio and a propyl group, which may confer distinct chemical and biological properties compared to other purine derivatives. Its specific substitution pattern can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
89142-51-8 |
|---|---|
Molecular Formula |
C9H12N4S |
Molecular Weight |
208.29 g/mol |
IUPAC Name |
6-methylsulfanyl-7-propylpurine |
InChI |
InChI=1S/C9H12N4S/c1-3-4-13-6-12-8-7(13)9(14-2)11-5-10-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
AFYAKYQGFOIQGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1C(=NC=N2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide](/img/structure/B15216371.png)
![3-Methyl-2-(methylsulfanyl)-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15216383.png)
